Ferric Phosphate

Description

Properties

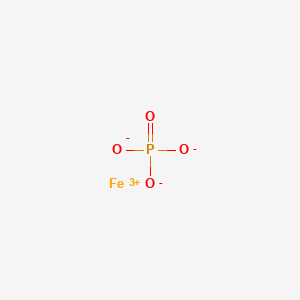

IUPAC Name |

iron(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZTOZJJYAKHQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FePO4, FeO4P | |

| Record name | iron(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent) | |

| Record name | Ferric phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9035672 | |

| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline] | |

| Record name | Ferric phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/ | |

| Record name | FERRIC ORTHOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10045-86-0, 10402-24-1 | |

| Record name | Ferric phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BAA189V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC ORTHOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ferric Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic forms of ferric phosphate (B84403) (FePO₄). Ferric phosphate is an inorganic compound of significant interest due to its diverse applications, including as a cathode material in lithium-ion batteries and potentially in drug delivery systems. Understanding its crystal structure and the transitions between its various polymorphic forms is crucial for optimizing its properties for these applications. This document details the crystallographic data of known polymorphs, outlines experimental protocols for their synthesis and characterization, and visualizes the relationships and experimental workflows.

Introduction to Ferric Phosphate Polymorphism

Ferric phosphate exists in several crystalline forms, or polymorphs, each with a unique arrangement of atoms in the crystal lattice. These structural variations lead to different physical and chemical properties, such as density, stability, and electrochemical performance. The most common polymorphs of anhydrous FePO₄ include a trigonal form isostructural with α-quartz, two orthorhombic forms, a monoclinic form, and a high-pressure phase with a CrVO₄-type structure.[1][2] Additionally, amorphous and hydrated forms of ferric phosphate are known to exist.[1][3]

The interconversion between these polymorphs can be induced by changes in temperature and pressure, highlighting the importance of controlled synthesis and processing conditions.

Crystal Structure of Ferric Phosphate Polymorphs

The fundamental building blocks of crystalline ferric phosphate are tetrahedral PO₄ and either tetrahedral or octahedral FeOₓ units. The connectivity of these polyhedra defines the crystal structure and overall symmetry of the polymorph.

Trigonal Ferric Phosphate (α-Quartz type)

The most common and stable form of ferric phosphate at ambient conditions adopts the crystal structure of α-quartz.[1] In this structure, both iron(III) and phosphorus(V) ions are tetrahedrally coordinated to oxygen atoms, forming a three-dimensional network of corner-sharing FeO₄ and PO₄ tetrahedra.

Orthorhombic Ferric Phosphate

At least two orthorhombic polymorphs of FePO₄ have been identified. One, known as heterosite, is isostructural with olivine (B12688019) and can be obtained by the delithiation of LiFePO₄. It possesses the Pnma space group. Another orthorhombic phase has been reported with the space group Pbca.

Monoclinic Ferric Phosphate

A monoclinic polymorph of FePO₄ is also known, which can be synthesized through hydrothermal methods. This phase is thermally unstable and transforms to the trigonal α-quartz form upon heating.

High-Pressure CrVO₄-type Ferric Phosphate

Under high pressure, the α-quartz type trigonal FePO₄ undergoes a phase transition to a more dense orthorhombic structure with the CrVO₄-type lattice (space group Cmcm). This transformation involves a change in the coordination of the iron center from tetrahedral to octahedral.

Data Presentation: Crystallographic Data of FePO₄ Polymorphs

The following table summarizes the crystallographic data for the major anhydrous polymorphs of ferric phosphate.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Trigonal (α-quartz) | Trigonal | P3₁21 | 5.036 | 5.036 | 11.255 | 120 |

| Orthorhombic (Heterosite) | Orthorhombic | Pnma | 9.821 | 5.792 | 4.788 | 90 |

| Orthorhombic | Orthorhombic | Pbca | 9.171 | 9.456 | 8.675 | 90 |

| Monoclinic | Monoclinic | P2₁/n | 5.480 | 7.480 | 8.054 | 95.71 |

| High-Pressure (CrVO₄-type) | Orthorhombic | Cmcm | 5.227 | 7.770 | 5.676 | 90 |

Phase Transitions and Stability of Ferric Phosphate Polymorphs

The stability of a particular FePO₄ polymorph is dependent on the prevailing temperature and pressure conditions. Understanding these phase transitions is critical for materials processing and application.

Pressure-Induced Phase Transitions

The trigonal α-quartz form of FePO₄ is known to undergo a phase transition to the denser CrVO₄-type orthorhombic structure at high pressures, typically around 2 GPa. This transition is accompanied by a change in the iron coordination from four to six.

Temperature-Induced Phase Transitions

The monoclinic and orthorhombic polymorphs are generally considered metastable and will irreversibly transform to the more stable trigonal α-quartz phase upon heating. For example, the heterosite (orthorhombic) form transforms to the berlinite (B1174126) (trigonal) structure at approximately 580 °C. The α-quartz form itself undergoes a reversible α-β phase transition at high temperatures, around 980 K.

Data Presentation: Phase Transition Data of FePO₄ Polymorphs

| Polymorph Transition | Condition | Transition Temperature (°C) | Transition Pressure (GPa) | Notes |

| Trigonal (α-quartz) → Orthorhombic (CrVO₄-type) | Pressure | Room Temperature | ~2 | Reversible |

| Orthorhombic (Heterosite) → Trigonal (α-quartz) | Temperature | ~580 | Ambient | Irreversible |

| Monoclinic → Trigonal (α-quartz) | Temperature | - | Ambient | Irreversible, occurs on heating |

| Trigonal (α-quartz) ↔ Trigonal (β-quartz) | Temperature | ~707 | Ambient | Reversible |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ferric phosphate polymorphs, compiled from various research sources.

Synthesis Protocols

This protocol describes a typical hydrothermal synthesis for obtaining hydrated monoclinic ferric phosphate, which can then be dehydrated to the anhydrous form.

-

Precursor Preparation: Prepare aqueous solutions of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄) with a desired molar ratio (typically 1:1).

-

pH Adjustment: Adjust the pH of the precursor solution to a specific value (e.g., pH 0.8) using a suitable acid or base.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 90°C) for a defined period (e.g., 24 hours).

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by filtration or centrifugation. Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

This method is commonly used to produce the stable α-quartz type trigonal polymorph.

-

Precursor Mixing: Intimately mix stoichiometric amounts of an iron source (e.g., Fe₂O₃ or Fe(NO₃)₃·9H₂O) and a phosphate source (e.g., (NH₄)₂HPO₄ or H₃PO₄) in a mortar and pestle or by ball milling.

-

Calcination: Place the mixed powder in a ceramic crucible and heat it in a furnace. The calcination is typically performed in air at a high temperature, for instance, by ramping the temperature to 600-750°C and holding for several hours.

-

Cooling: After calcination, allow the furnace to cool down to room temperature to obtain the crystalline trigonal FePO₄.

This protocol requires specialized high-pressure equipment.

-

Sample Preparation: Load a finely ground powder of trigonal FePO₄ into a high-pressure apparatus, such as a diamond-anvil cell (DAC) or a multi-anvil press.

-

Pressure Application: Gradually increase the pressure to the desired level (e.g., above 2 GPa). A pressure-transmitting medium (e.g., a methanol-ethanol-water mixture) is often used to ensure hydrostatic conditions.

-

In-situ Analysis: The phase transformation can be monitored in-situ using techniques like X-ray diffraction or Raman spectroscopy.

-

Product Recovery: For larger scale synthesis in a multi-anvil press, the sample is typically quenched to ambient temperature before the pressure is released to recover the high-pressure phase.

Characterization Protocols

XRD is the primary technique for identifying the crystal structure and phase purity of the synthesized materials.

-

Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the polymorph(s). Rietveld refinement can be used to obtain detailed structural information, such as lattice parameters.

DSC is used to study the thermal stability and phase transitions of the polymorphs.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated or cooled at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The DSC curve plots the difference in heat flow to the sample and reference as a function of temperature. Endothermic or exothermic peaks in the curve indicate phase transitions, such as melting, crystallization, or solid-solid transformations. The temperature and enthalpy of these transitions can be determined from the peak analysis.

Raman spectroscopy is a powerful tool for probing the local vibrational modes of the phosphate and iron-oxygen polyhedra, providing insights into the crystal structure and phase changes.

-

Sample Preparation: The sample, either as a powder or a single crystal, is placed under a microscope objective.

-

Data Acquisition: A monochromatic laser (e.g., with a wavelength of 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by a spectrometer. The laser power should be carefully controlled to avoid laser-induced sample degradation.

-

Data Analysis: The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹). The positions and shapes of the Raman bands are characteristic of the specific vibrational modes of the polymorph and can be used for phase identification and to study structural changes during phase transitions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of ferric phosphate polymorphism.

References

Anhydrous Ferric Phosphate: A Technical Guide to Its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Anhydrous ferric phosphate (B84403) (FePO₄), an inorganic compound of iron and phosphate, has garnered significant attention in various scientific and industrial fields. Its diverse polymorphs, thermal stability, and electrochemical activity make it a material of interest for applications ranging from catalysis to energy storage, particularly as a precursor for lithium-ion battery cathodes. This technical guide provides an in-depth overview of the core chemical properties of anhydrous ferric phosphate, detailed experimental protocols for its characterization, and a summary of its key applications.

Physicochemical Properties

Anhydrous ferric phosphate is typically a yellowish-brown solid, though it can also appear as a white or pale yellow powder.[1] It is known to exist in several polymorphic forms, each exhibiting distinct crystal structures and properties.

Structural Properties

Anhydrous FePO₄ can adopt several crystal structures, with the most common being the trigonal α-quartz structure.[2] At high pressures, it can transform into a denser orthorhombic structure with octahedral Fe centers.[2][3] Other known polymorphs include monoclinic and other orthorhombic structures.[2]

Table 1: Crystallographic Data for Anhydrous Ferric Phosphate Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Trigonal | P3₁21 | 5.036 | 5.036 | 11.243 | 120 | |

| Orthorhombic | Pnma | 10.1116 | 6.3652 | 7.5691 | 90 | |

| Monoclinic | P2₁/n | 5.480 | 7.480 | 8.054 | 95.71 | |

| Orthorhombic | Pbca | 9.171 | 9.456 | 8.675 | 90 |

Physical and Chemical Properties

A summary of the key physical and chemical properties of anhydrous ferric phosphate is presented in Table 2.

Table 2: General Physicochemical Properties of Anhydrous Ferric Phosphate

| Property | Value | Reference(s) |

| Molar Mass | 150.815 g/mol | |

| Density | 3.056 g/cm³ | |

| Appearance | Yellow-brown solid | |

| Solubility in Water | Insoluble | |

| Solubility in Acids | Soluble in mineral acids | |

| Solubility Product (Ksp) | 9.91 × 10⁻¹⁶ | |

| Melting Point | Decomposes at high temperatures |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of anhydrous ferric phosphate. The following sections outline common experimental procedures.

Synthesis of Anhydrous Ferric Phosphate

Several methods are employed for the synthesis of anhydrous FePO₄, including hydrothermal, solid-state, and precipitation methods.

This method involves the reaction of an iron salt and a phosphate source in an aqueous solution at elevated temperature and pressure.

-

Reactants: Ferric chloride (FeCl₃), phosphoric acid (H₃PO₄), and urea (B33335) ((NH₂)₂CO) are common starting materials.

-

Procedure:

-

Aqueous solutions of FeCl₃, H₃PO₄, and urea are mixed in a desired molar ratio.

-

The mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 170-180 °C) for a set duration (e.g., 12 hours).

-

After cooling to room temperature, the resulting precipitate is collected by centrifugation or filtration.

-

The product is washed with deionized water and ethanol (B145695) to remove impurities.

-

Finally, the product is dried in an oven (e.g., at 60-80 °C) to obtain the hydrated form, which is then calcined at a higher temperature (e.g., 500-700 °C) to yield anhydrous FePO₄.

-

This method typically involves the high-temperature reaction of solid precursors.

-

Reactants: An iron source (e.g., iron(III) oxide, Fe₂O₃) and a phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄) are used.

-

Procedure:

-

The reactants are intimately mixed in a stoichiometric ratio.

-

The mixture is ground to ensure homogeneity.

-

The powdered mixture is heated in a furnace at a high temperature (e.g., 600-800 °C) for several hours in an air or inert atmosphere.

-

Anhydrous ferric phosphate can be prepared by the dehydration of a hydrated precursor obtained through precipitation.

-

Reactants: A soluble iron salt (e.g., ferric chloride, FeCl₃) and a soluble phosphate salt (e.g., disodium (B8443419) hydrogen phosphate, Na₂HPO₄).

-

Procedure:

-

An aqueous solution of the iron salt is mixed with a solution of the phosphate salt under controlled pH conditions (typically acidic).

-

A precipitate of hydrated ferric phosphate (FePO₄·nH₂O) is formed.

-

The precipitate is filtered, washed with deionized water, and dried.

-

The hydrated ferric phosphate is then calcined at a temperature sufficient to remove the water of hydration (e.g., 380-420 °C) to obtain the anhydrous form.

-

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized material.

-

Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-80° with a step size of 0.02°.

-

Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.

TGA and DSC are used to study the thermal stability and phase transitions of the material.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Experimental Conditions:

-

The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The experiment is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

-

Analysis: The TGA curve shows the mass loss as a function of temperature, indicating decomposition or dehydration events. The DSC curve shows the heat flow, revealing endothermic or exothermic transitions such as phase changes or crystallization.

For applications in batteries, the electrochemical performance of anhydrous ferric phosphate is evaluated.

-

Electrode Preparation:

-

The active material (anhydrous FePO₄) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry.

-

The slurry is cast onto a current collector (e.g., aluminum foil) and dried under vacuum.

-

-

Cell Assembly: The prepared electrode is assembled into a coin cell with a lithium metal anode, a separator, and an electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).

-

Measurements:

-

Cyclic Voltammetry (CV): Performed to identify the redox potentials of the material.

-

Galvanostatic Charging/Discharging: Conducted at different current rates to determine the specific capacity, cycling stability, and rate capability.

-

Chemical Reactivity and Thermal Decomposition

Anhydrous ferric phosphate is a stable compound but undergoes decomposition at elevated temperatures. The decomposition products can vary depending on the atmosphere and temperature. In an inert atmosphere, it can decompose into other iron phosphates and iron oxides. For instance, the thermal decomposition of iron(III) phosphate dihydrate (FePO₄·2H₂O) to anhydrous FePO₄ occurs in a multi-step process.

Signaling Pathways and Experimental Workflows

While "signaling pathways" are more relevant to biological systems, the concept can be adapted to represent the logical flow of synthesis and characterization processes for anhydrous ferric phosphate.

The thermal decomposition of hydrated ferric phosphate to its anhydrous form is a critical step in many synthesis routes. The following diagram illustrates this process.

Applications

The primary application for high-purity anhydrous ferric phosphate is as a precursor for the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries. Its electrochemical properties, including its ability to intercalate lithium ions, are of significant interest. Other applications include its use in ceramics, as a pigment, and in certain catalytic processes.

Conclusion

Anhydrous ferric phosphate is a versatile inorganic compound with a rich chemistry. Its various polymorphs and tunable properties make it a subject of ongoing research, particularly in the field of materials for energy storage. A thorough understanding of its chemical properties and the ability to control its synthesis are crucial for advancing its applications. This guide provides a foundational understanding for researchers and professionals working with this important material.

References

A Technical Guide to the Synthesis of Amorphous vs. Crystalline Ferric Phosphate for Researchers and Drug Development Professionals

An In-depth Exploration of Synthetic Methodologies and Material Properties

This technical guide provides a comprehensive overview of the synthesis of amorphous and crystalline ferric phosphate (B84403) (FePO₄), materials of significant interest in catalysis and as precursors for battery materials. For researchers, scientists, and professionals in drug development, understanding the controlled synthesis of these distinct forms is crucial for tailoring material properties to specific applications, including potential uses in drug delivery systems. This document details various synthetic routes, presents comparative data, and offers visual workflows to elucidate the experimental processes.

Introduction to Ferric Phosphate: Amorphous vs. Crystalline States

Ferric phosphate exists in two primary forms: amorphous and crystalline. The arrangement of atoms in these forms dictates their physicochemical properties and, consequently, their performance in various applications. Crystalline ferric phosphate possesses a long-range ordered atomic structure, leading to distinct diffraction patterns.[1] In contrast, amorphous ferric phosphate lacks this long-range order, resulting in a disordered structure.[2] This structural difference significantly impacts properties such as solubility, surface area, and electrochemical behavior.[3][4] For instance, amorphous FePO₄ is often considered a promising cathode material for lithium-ion batteries, sometimes exhibiting higher reversible capacity than its crystalline counterpart.[3]

Synthesis Methodologies: A Comparative Analysis

The synthesis of ferric phosphate can be broadly categorized into several methods, each offering a degree of control over the resulting phase (amorphous or crystalline). The choice of method and the precise control of reaction parameters are paramount in obtaining the desired form with specific characteristics.

Precipitation Method

Precipitation is a widely used, straightforward, and cost-effective method for synthesizing both amorphous and crystalline ferric phosphate. The process typically involves the reaction of a soluble iron salt with a phosphate source in an aqueous solution, leading to the formation of an insoluble ferric phosphate precipitate.

Synthesis of Crystalline Ferric Phosphate via Precipitation:

Crystalline FePO₄·2H₂O can be synthesized by reacting ferrous sulfate (B86663) (FeSO₄·7H₂O) and phosphoric acid (H₃PO₄) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). The pH of the solution is a critical parameter and is typically controlled by the addition of a base, such as ammonia (B1221849). The reaction temperature and aging time also play a crucial role in promoting crystallinity.

Synthesis of Amorphous Ferric Phosphate via Precipitation:

The formation of amorphous ferric phosphate through precipitation often involves rapid reaction kinetics and conditions that inhibit crystal growth. This can be achieved by carefully controlling the pH and temperature. For example, introducing phosphoric acid to a solution of an Fe(III) salt at room temperature can promote the precipitation of hydrated amorphous ferric phosphate. The resulting precipitate is often washed and dried under mild conditions to prevent crystallization.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing well-defined crystalline materials. This technique involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel (autoclave). These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of highly crystalline products.

Synthesis of Crystalline Ferric Phosphate via Hydrothermal Method:

Spherical, crystalline FePO₄·2H₂O powders can be prepared by heating an amorphous FePO₄·2H₂O solution in an oven at a specific temperature for a set duration. The hydrothermal treatment of an aqueous solution containing an iron salt and a phosphate source can yield various crystalline phases of ferric phosphate, depending on the reaction conditions.

Sol-Gel Method

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method offers excellent control over the material's microstructure and purity.

Synthesis of Amorphous Ferric Phosphate via Sol-Gel Method:

Amorphous iron phosphate can be synthesized at ambient temperature using an inorganic sol-gel method. This can involve the use of iron(III) nitrate (B79036) and phosphoric acid as precursors. The resulting gel is then dried, often at a relatively low temperature, to obtain the amorphous xerogel.

Flame Spray Pyrolysis

Flame spray pyrolysis (FSP) is a gas-phase synthesis method capable of producing a wide range of nanomaterials, including amorphous ferric phosphate nanoparticles.

Synthesis of Amorphous Ferric Phosphate via Flame Spray Pyrolysis:

In this process, a precursor solution containing an iron source and a phosphorus source is sprayed into a flame. The high temperatures lead to the rapid combustion and decomposition of the precursors, followed by the nucleation and growth of nanoparticles. The rapid quenching of the particles from the high-temperature flame front to room temperature favors the formation of an amorphous structure.

Quantitative Data Summary

The following tables summarize key quantitative data for both amorphous and crystalline ferric phosphate synthesized by various methods, providing a basis for comparison.

| Synthesis Method | Form | Particle Size | Specific Surface Area (SSA) | Reference |

| Flame Spray Pyrolysis | Amorphous | 10.7 nm | 194.7 m²/g | |

| Flame Spray Pyrolysis | Amorphous | 30.5 nm | 68.6 m²/g | |

| Precipitation | Crystalline | - | 25 - 65 m²/g | |

| Sol-Gel | Amorphous | - | 28 m²/g |

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of both amorphous and crystalline ferric phosphate.

Protocol for Synthesis of Crystalline Ferric Phosphate Dihydrate via Precipitation

This protocol is based on the method described for preparing a precursor for LiFePO₄ cathode material.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Phosphoric acid (H₃PO₄)

-

Hydrogen peroxide (H₂O₂)

-

Ammonia solution

-

Distilled water

Procedure:

-

Dissolve 27.8 g of FeSO₄·7H₂O and 5.765 g of H₃PO₄ in 500 ml of distilled water with stirring for 30 minutes.

-

Gradually add ammonia to the solution to adjust the pH to 2.

-

Slowly add hydrogen peroxide to the solution. A milk-white precipitate will form immediately.

-

Wash the precipitate several times with distilled water until the pH of the wash water is 5.

-

Heat the washed precipitate at 150°C for 12 hours in an oven.

-

Wash the resulting product again with distilled water until the pH is 7.

-

Dry the final product at 80°C for 10 hours.

Protocol for Synthesis of Amorphous Ferric Phosphate via a Modified Inorganic Sol-Gel Method

This protocol is adapted from a study on the synthesis of amorphous iron phosphate.

Materials:

-

Iron(III) nitrate (Fe(NO₃)₃·9H₂O)

-

Phosphoric acid (H₃PO₄)

-

Distilled water

Procedure:

-

Prepare a 0.1 M solution of iron(III) nitrate.

-

Prepare a solution of phosphoric acid.

-

Mix the iron(III) nitrate and phosphoric acid solutions to achieve a Fe/P molar ratio of 1:1.

-

Irradiate the mixture in a microwave.

-

Dry the resulting gel in an oven at 50°C for 24 hours.

-

Wash the dried xerogel repeatedly with distilled water to remove any unreacted species.

-

The final product is amorphous FePO₄.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of amorphous and crystalline ferric phosphate.

Caption: Workflow for Crystalline Ferric Phosphate Synthesis via Precipitation.

Caption: Workflow for Amorphous Ferric Phosphate Synthesis via Sol-Gel.

Conclusion

The synthesis of ferric phosphate, in either its amorphous or crystalline form, is achievable through various well-established methods. The choice of synthesis route and the meticulous control of experimental parameters are critical in determining the final phase, morphology, and properties of the material. For researchers and professionals in drug development, the ability to tailor these properties is essential for advancing applications that may range from catalytic processes to novel drug delivery platforms. This guide provides the foundational knowledge and practical protocols to aid in the rational design and synthesis of ferric phosphate materials with desired characteristics. Further research into the nuanced effects of synthesis conditions on the bio-reactivity and drug-loading capacity of these materials will be crucial for their translation into pharmaceutical applications.

References

- 1. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of amorphous ferric phosphate as an assessment of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

ferric phosphate dihydrate structural analysis

An In-depth Technical Guide to the Structural Analysis of Ferric Phosphate (B84403) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric phosphate dihydrate (FePO₄·2H₂O) is an inorganic compound of significant interest, primarily as a precursor in the synthesis of lithium iron phosphate (LiFePO₄), a prominent cathode material in lithium-ion batteries.[1] It also finds applications in ceramics, catalysis, and agriculture.[2] The structural integrity, phase purity, and morphology of the FePO₄·2H₂O precursor are critical as they directly influence the electrochemical performance of the final LiFePO₄ product.

Ferric phosphate dihydrate is known to exist in two primary polymorphs: a monoclinic and an orthorhombic crystal structure.[3] In these hydrated forms, the iron(III) center is octahedrally coordinated with two mutually cis water ligands. A thorough structural analysis is therefore essential to control the synthesis process and ensure the desired material properties. This guide provides a comprehensive overview of the key analytical techniques used for the structural characterization of FePO₄·2H₂O, complete with experimental protocols and data interpretation.

Crystallographic Analysis: X-Ray Diffraction (XRD)

X-ray diffraction is the definitive technique for identifying the crystalline phases and determining the structural parameters of FePO₄·2H₂O. It allows for the unambiguous distinction between its monoclinic and orthorhombic polymorphs.

Crystal Structures

-

Monoclinic (P2₁/n): This is a commonly synthesized form of FePO₄·2H₂O.

-

Orthorhombic: Another known polymorph, which can be synthesized under different conditions.

Data Presentation: Crystallographic Parameters

The crystallographic data for the two primary polymorphs of ferric phosphate dihydrate are summarized below.

| Parameter | Monoclinic FePO₄·2H₂O | Orthorhombic FePO₄·2H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Not specified in results |

| Lattice Parameters | a = 5.480(1) Å, b = 7.480(1) Å, c = 8.054(1) Å, β = 95.71(1)° | a = 9.904 Å, b = 10.116 Å, c = 8.767 Å |

Experimental Protocol: Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystal phase and determine the lattice parameters of a synthesized FePO₄·2H₂O powder sample.

Methodology:

-

Sample Preparation: The FePO₄·2H₂O powder sample is finely ground using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects.

-

Sample Mounting: The ground powder is carefully packed into a sample holder, ensuring a flat, level surface that is flush with the holder's reference plane.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5405 Å).

-

Operating Conditions: Set the X-ray generator to a voltage of 45 kV and a current of 40 mA.

-

Goniometer Scan: The data is collected over a 2θ range, for example, from 10° to 90°, with a step size of 0.02° and a scan rate of 0.5° per minute.

-

-

Data Analysis:

-

The resulting diffraction pattern is processed to remove background noise.

-

The peak positions (2θ values) and intensities are identified.

-

The experimental pattern is compared with standard diffraction patterns from databases (e.g., JCPDS file No. 15-0390 for monoclinic FePO₄·2H₂O) for phase identification.

-

Rietveld refinement can be performed to obtain precise lattice parameters and structural details.

-

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the local chemical environment and bonding within the FePO₄·2H₂O structure, complementing the long-range structural information from XRD.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to the vibrational modes of the phosphate (PO₄³⁻) anion and the water molecules of hydration.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3350 (broad) | O-H stretching vibrations of water molecules | |

| ~1655 | H-O-H bending vibration of water molecules | |

| ~1030 (sharp) | P-O stretching vibration (ν₃, antisymmetric) in PO₄³⁻ | |

| ~952 | P-O vibration (ν₁, symmetric) in PO₄³⁻ | |

| ~600 | Fe(III)-PO₄ interaction | |

| ~520 | O-P-O bending vibration (ν₄) in PO₄³⁻ |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of a solid FePO₄·2H₂O sample.

Methodology:

-

Sample Preparation: Mix approximately 1-2 mg of the dried FePO₄·2H₂O sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample chamber.

-

Collect the sample spectrum, typically in the range of 4000–400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed by identifying the positions and relative intensities of the absorption bands and assigning them to specific molecular vibrations.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to FTIR, often providing stronger signals for symmetric vibrations.

Data Presentation: Characteristic Raman Shifts

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1645 | H₂O bending mode | |

| ~1186, ~1078 | PO₃ and PO₂ stretching modes | |

| ~1004 | PO₄ symmetric stretching (ν₁) | |

| ~593 | PO₄ bending modes (ν₄) |

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a solid FePO₄·2H₂O sample.

Methodology:

-

Sample Preparation: A small amount of the FePO₄·2H₂O powder is placed on a microscope slide or in a sample holder.

-

Instrument Setup:

-

Laser Source: A monochromatic laser (e.g., 532 nm or 785 nm) is focused onto the sample.

-

Microscope: The laser is directed through a microscope objective to illuminate a small spot on the sample.

-

Spectrometer: The scattered light is collected through the same objective and directed to a spectrometer equipped with a notch filter to remove the intense Rayleigh scattered light.

-

-

Data Acquisition: The Raman spectrum is recorded, typically over a shift range of 100 to 4000 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Analysis: The positions and intensities of the Raman peaks are analyzed and assigned to specific vibrational modes of the PO₄³⁻ tetrahedra and water molecules.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of FePO₄·2H₂O and to precisely determine its water content. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.

Dehydration Process

The thermal decomposition of FePO₄·2H₂O typically occurs in a distinct step corresponding to the loss of its two water molecules. The total weight loss due to dehydration is expected to be around 19.3%.

Data Presentation: TGA Weight Loss Events

| Temperature Range (°C) | Event | Observed Weight Loss (%) |

| ~115 - 177 | Loss of two water molecules (H₂O) | ~19.3 |

Note: The exact temperature range can shift to higher temperatures with increased crystallinity of the sample.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal decomposition profile of FePO₄·2H₂O.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Heating Program:

-

The sample is heated at a constant rate, for example, 10 K/min.

-

The heating range is set from ambient temperature to a temperature sufficient to ensure complete dehydration, e.g., up to 1073.15 K (~800 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed. The onset and peak temperatures of weight loss events are determined from the DTG curve. The percentage weight loss is calculated from the steps in the TGA curve, which corresponds to the amount of water of hydration.

Visualizations: Workflows and Relationships

Caption: Workflow for the structural analysis of Ferric Phosphate Dihydrate.

Caption: Relationship between structure, properties, and analytical techniques.

References

A Technical Guide to the Magnetic Properties of Ferric Phosphate Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the magnetic properties of various crystalline and amorphous phases of ferric phosphate (B84403) (FePO₄). A comprehensive understanding of these properties is crucial for applications ranging from materials science to the development of novel drug delivery systems where magnetic nanoparticles are employed. This document summarizes key quantitative magnetic data, details the experimental protocols for characterization, and illustrates the analytical workflow.

Overview of Ferric Phosphate Phases and Magnetism

Ferric phosphate (FePO₄) exists in several polymorphic forms, each exhibiting distinct magnetic behaviors due to differences in their crystal structures and the arrangement of Fe³⁺ ions. The magnetic properties are primarily governed by the superexchange interactions between the magnetic moments of the high-spin Fe³⁺ (S = 5/2) ions, which are mediated by the intervening oxygen and phosphorus atoms. At high temperatures, all phases are typically paramagnetic. However, as the temperature decreases, many crystalline forms undergo a transition to an antiferromagnetically ordered state at a critical temperature known as the Néel temperature (Tₙ). In contrast, amorphous ferric phosphate generally lacks the long-range atomic order necessary for cooperative magnetic ordering and thus exhibits different magnetic behavior.

Magnetic Properties of Ferric Phosphate Phases

The magnetic characteristics of the primary phases of ferric phosphate are summarized below. These properties are highly dependent on the material's crystallinity, particle size, and synthesis method.

| Phase | Crystal System | Space Group | Magnetic Ordering | Néel Temperature (Tₙ) (K) | Key Characteristics |

| α-FePO₄ (Berlinite-like) | Trigonal | P3₁21 | Antiferromagnetic | 21 - 25 | This is the most common ambient pressure phase. It exhibits a spin reorientation transition at approximately 17 K, where the magnetic moments change their alignment within the crystal lattice.[1][2][3][4] Above Tₙ, it behaves as a paramagnet following the Curie-Weiss law.[3] The Néel temperature can be influenced by particle size in nanocrystalline samples. |

| Orthorhombic FePO₄ | Orthorhombic | Pnma | Antiferromagnetic | 125 | This phase, obtained from the delithiation of triphylite LiFePO₄, has a significantly higher Néel temperature due to its distinct crystal structure, which consists of corner-sharing FeO₆ octahedra. The magnetic moments of the iron atoms are primarily oriented along the crystallographic direction. |

| Orthorhombic FePO₄ | Orthorhombic | Pbca | Antiferromagnetic | Not specified | Synthesized by dehydrating orthorhombic FePO₄·2H₂O (strengite), this phase displays Curie-Weiss behavior at room temperature, indicating antiferromagnetic interactions. |

| Monoclinic FePO₄ | Monoclinic | P2₁/n | Antiferromagnetic | Not specified | Prepared through the dehydration of monoclinic FePO₄·2H₂O, this polymorph exhibits stronger antiferromagnetic interactions compared to the orthorhombic phase derived from strengite, which is attributed to the nature of the Fe-O-Fe superexchange pathways. |

| Amorphous FePO₄ | Amorphous | N/A | Paramagnetic/Superparamagnetic | N/A | Lacking long-range crystalline order, amorphous FePO₄ does not typically exhibit a sharp magnetic ordering transition. Mössbauer spectroscopy studies show it remains paramagnetic even at low temperatures where its crystalline counterparts are magnetically ordered. Some amorphous nanoparticles may show superparamagnetic behavior. |

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of ferric phosphate phases relies on several key experimental techniques. The following sections detail the generalized protocols for these methods.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a material as a function of temperature and applied magnetic field.

Objective: To determine the Néel temperature, magnetic susceptibility, and overall magnetic behavior (paramagnetic, antiferromagnetic, etc.).

Methodology:

-

Sample Preparation: A precisely weighed powder sample (typically a few milligrams) is packed into a gelatin capsule or a similar sample holder with a known, low magnetic background signal.

-

Mounting: The sample holder is attached to the sample rod, which is then inserted into the SQUID magnetometer.

-

Temperature-Dependent Magnetization (M vs. T):

-

Zero-Field-Cooled (ZFC): The sample is cooled from room temperature (or a temperature well above Tₙ) to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.

-

Field-Cooled (FC): The sample is cooled from above Tₙ to the lowest temperature under the same applied magnetic field. The magnetic moment is then measured as the sample is warmed.

-

Analysis: The Néel temperature is identified as the temperature at which the ZFC curve shows a cusp or peak. The divergence between ZFC and FC curves below Tₙ can indicate magnetic anisotropy or spin-glass-like behavior.

-

-

Field-Dependent Magnetization (M vs. H):

-

The sample is held at a constant temperature (e.g., above and below Tₙ), and the magnetic moment is measured as the external magnetic field is swept through a range (e.g., -5 T to +5 T).

-

Analysis: Above Tₙ, the M vs. H curve should be linear, characteristic of a paramagnetic state. Below Tₙ, the curve for an antiferromagnet is typically linear with a small positive slope, and in some cases, a field-induced transition (metamagnetism) may be observed.

-

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that provides detailed information about the local electronic and magnetic environment of iron nuclei.

Objective: To determine the oxidation state (Fe³⁺), spin state (high-spin), and the presence and nature of magnetic ordering.

Methodology:

-

Source: A radioactive ⁵⁷Co source, which decays to an excited state of ⁵⁷Fe, is used to generate 14.4 keV gamma rays.

-

Sample Preparation: A thin, uniform layer of the powdered ferric phosphate sample is prepared to act as an absorber. For biological or temperature-sensitive samples, they are often mixed with a cryoprotectant oil and frozen in a sample cup.

-

Data Acquisition: The ⁵⁷Co source is moved with a precise velocity relative to the sample, inducing a Doppler shift in the energy of the gamma rays. A detector placed behind the sample measures the intensity of transmitted gamma rays as a function of the source velocity.

-

Spectral Analysis:

-

Paramagnetic State (T > Tₙ): The spectrum typically shows a "quadrupole doublet," which is a pair of absorption peaks. The isomer shift confirms the Fe³⁺ oxidation state, and the quadrupole splitting provides information about the local symmetry around the iron nucleus.

-

Magnetically Ordered State (T < Tₙ): The spectrum resolves into a "magnetic sextet," a pattern of six absorption lines. The splitting of these lines is proportional to the internal magnetic field at the iron nucleus (the hyperfine field), which is a measure of the magnetic ordering. The disappearance of the doublet and the appearance of the sextet as the temperature is lowered provides a precise determination of Tₙ.

-

Neutron Powder Diffraction

Neutron diffraction is a powerful technique for determining both the atomic and magnetic structures of crystalline materials.

Objective: To determine the precise arrangement and orientation of magnetic moments in the crystal lattice below the Néel temperature.

Methodology:

-

Sample Preparation: A relatively large amount of powder sample (typically several grams) is loaded into a sample container (e.g., made of vanadium, which scatters neutrons weakly).

-

Data Collection:

-

A diffraction pattern is collected at a temperature above Tₙ (in the paramagnetic state). This pattern contains only peaks from nuclear scattering and is used to refine the crystal structure.

-

A second diffraction pattern is collected at a low temperature, well below Tₙ (e.g., 2 K).

-

-

Data Analysis:

-

By subtracting the high-temperature (nuclear) pattern from the low-temperature pattern, the purely magnetic scattering contribution can be isolated.

-

The low-temperature pattern will show additional "magnetic" Bragg peaks at specific scattering angles. The positions of these peaks indicate the size and symmetry of the magnetic unit cell.

-

The intensities of these magnetic peaks are used to determine the orientation and magnitude of the magnetic moments on the Fe³⁺ ions. This is achieved by proposing a magnetic structure model and refining it against the experimental data using software like FullProf.

-

Experimental and Analytical Workflow

The process of characterizing the magnetic properties of a novel ferric phosphate phase follows a logical progression from synthesis to detailed structural and magnetic analysis.

This diagram illustrates the typical workflow for characterizing the magnetic properties of ferric phosphate materials. Initial synthesis is followed by basic structural and morphological characterization using XRD and microscopy. Subsequently, bulk magnetic properties are measured with SQUID magnetometry, while the local atomic environment is probed by Mössbauer spectroscopy. For crystalline phases, neutron diffraction is the definitive technique to solve the precise magnetic structure. The culmination of these analyses provides a complete magnetic profile of the specific ferric phosphate phase.

References

thermal stability and decomposition of FePO4

An in-depth technical guide to the thermal stability and decomposition of iron(III) phosphate (B84403) (FePO4), tailored for researchers, scientists, and professionals in drug development who may utilize phosphate-based materials. This document provides a comprehensive overview of the thermal behavior of FePO4, detailing its decomposition pathways under various conditions, summarizing key quantitative data, and outlining typical experimental methodologies.

Introduction

Iron(III) phosphate (FePO4) is a compound of significant interest across multiple fields, from its use as a cathode material in lithium-ion batteries to applications in catalysis and as an inert binder in pharmaceutical formulations. Its performance and stability, particularly at elevated temperatures, are critical parameters for these applications. The thermal behavior of FePO4 is complex and highly dependent on its form—whether it is anhydrous or hydrated (e.g., FePO4·2H2O)—and the surrounding atmosphere. Understanding its thermal decomposition is crucial for defining processing limits, predicting material lifetime, and ensuring the safety and efficacy of final products.

This guide explores the thermal stability of both hydrated and anhydrous FePO4, detailing the multi-step decomposition processes and the resulting products.

Thermal Decomposition Pathways and Products

The thermal decomposition of FePO4 is not a single-step event but a series of transformations that vary based on the starting material and ambient conditions.

Decomposition of Hydrated Iron(III) Phosphate (FePO4·nH2O)

Most syntheses of FePO4 result in a hydrated form, commonly the dihydrate (FePO4·2H2O). The thermal decomposition of this compound in an inert atmosphere or in air typically follows a two-stage process:

-

Dehydration: At lower temperatures, typically between 100°C and 300°C, the water of crystallization is removed. This process is endothermic and results in the formation of amorphous anhydrous FePO4. Studies on FePO4·3H2O show a two-step loss of water molecules.[1]

-

Crystallization and Decomposition: The resulting amorphous FePO4 is metastable. Upon further heating, it undergoes an exothermic transition to a crystalline phase, such as the trigonal α-FePO4 form, at temperatures around 500-650°C.[2][3] This crystalline form is significantly more stable.

Decomposition of Anhydrous Iron(III) Phosphate (FePO4)

Anhydrous, crystalline FePO4 is thermally stable up to high temperatures.

-

In Air/Oxidizing Atmosphere: When heated in air above 1000°C, FePO4 undergoes a reduction reaction to form iron pyrophosphate (Fe2P2O7), accompanied by a release of oxygen and a corresponding mass loss.[4][5]

-

In Reducing Atmospheres: The decomposition pathway is significantly altered in the presence of reducing agents. For instance, in thermodynamic analyses involving hydrogen (H2) or carbon monoxide (CO), the decomposition of FePO4 can begin at temperatures as low as 200°C. In the presence of metallic iron (Fe), a "ferrothermal reduction" occurs where FePO4 is first reduced to iron(II) phosphate (Fe3(PO4)2). This intermediate then decomposes at temperatures between 600°C and 800°C into various products, including phosphorus pentoxide (P2O5), wustite (Fe1-xO), and iron phosphide (B1233454) (Fe3P).

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data from thermal analysis studies on FePO4 and its hydrates under various conditions.

Table 1: Thermal Events for Hydrated Iron(III) Phosphate (FePO4·nH2O) | Starting Material | Atmosphere | Temperature Range (°C) | Mass Loss (%) | Event | Resulting Product(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | FePO4·2H2O | Air | 100 - 250 | ~20.3 | Endothermic | Dehydration | Amorphous FePO4 | | | Amorphous FePO4 | Air | ~560 - 600 | None | Exothermic | Crystallization | Crystalline FePO4 | | | FePO4·2H2O | N2 | 600 - 800 | - | Decomposition | P2O5, Fe2O3 | |

Table 2: Thermal Events for Anhydrous Iron(III) Phosphate (FePO4) | Starting Material | Atmosphere | Temperature Range (°C) | Mass Loss (%) | Event | Resulting Product(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Crystalline FePO4 | Air | > 1000 | Varies | Reduction | Decomposition | Fe2P2O7, O2 | | | FePO4 + Fe | N2 | ~600 | - | Ferrothermal Reduction | Intermediate: Fe3(PO4)2 | Fe3(PO4)2, P2O5, Fe1-xO | | | FePO4 + Fe | N2 | ~800 | - | Ferrothermal Reduction | Decomposition of Intermediate | Fe3P, Fe1-xO | | | FePO4 | H2 | > 600 | - | Reduction | Decomposition | Fe3P, H2O, P4O6, Fe2P | |

Visualized Decomposition Pathways and Workflows

The logical flow of experiments and the chemical pathways of decomposition are visualized below using the DOT language.

Caption: Experimental workflow for analyzing FePO4 thermal stability.

Caption: Decomposition pathway of FePO4·2H2O in air.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Ferric Phosphate (B84403) at Different pH Values

This technical guide provides a comprehensive overview of the solubility of ferric phosphate (FePO₄), with a particular focus on its pH-dependent behavior. Ferric phosphate's solubility is a critical parameter in various fields, including pharmaceuticals, environmental remediation, and agriculture. Understanding how pH governs its dissolution and precipitation is essential for controlling its bioavailability and reactivity. This document outlines the fundamental principles, presents quantitative data, details experimental methodologies, and provides a visual representation of the solubility dynamics.

Introduction to Ferric Phosphate

Ferric phosphate is an inorganic compound composed of ferric iron (Fe³⁺) and the phosphate anion (PO₄³⁻). It exists in various forms, including anhydrous polymorphs and hydrated states, most commonly as the dihydrate (FePO₄·2H₂O). A key characteristic of ferric phosphate is its generally low solubility in water, a property that is profoundly influenced by the pH of the solution. Its solubility also varies significantly between its amorphous and crystalline forms, with the amorphous state being considerably more soluble.[1][2]

The pH-dependent solubility of ferric phosphate is crucial in wastewater treatment for phosphate removal, in agriculture as a slow-release fertilizer, and in pharmacology, where it is used as a source of iron in nutritional supplements.[3] Its low solubility in the neutral pH of the intestine, for instance, affects its bioavailability.

Factors Governing Ferric Phosphate Solubility

The dissolution of ferric phosphate in an aqueous environment is a complex equilibrium. While several factors can influence this process, pH is the most dominant.

-

pH: The concentration of hydrogen ions (H⁺) in the solution dictates the speciation of both iron and phosphate ions, thereby controlling the equilibrium of precipitation and dissolution.

-

Crystalline Structure: Amorphous ferric phosphate is kinetically favored to precipitate and is more soluble than its more stable crystalline counterparts, such as strengite.[4][5] The conversion from amorphous to crystalline form can alter the material's properties over time.

-

Temperature: The solubility product of ferric phosphate generally decreases as temperature increases, leading to lower solubility at higher temperatures.

-

Presence of Other Ions: The formation of soluble complexes with other ions present in the solution can increase the overall solubility of ferric phosphate.

Quantitative Data on Ferric Phosphate Solubility

The solubility of ferric phosphate is best understood by examining its behavior across different pH ranges. The solubility product constant (Ksp) for the reaction FePO₄(s) ⇌ Fe³⁺(aq) + PO₄³⁻(aq) is often used to quantify its solubility. However, this value is highly dependent on the material's form.

| Property | Value | Form | Reference |

| Log Ksp | -21.8 | Amorphous | |

| Log Ksp | -26.8 | Crystalline (Strengite) | |

| Log Ksp (Practical) | ~ -23 | Monoclinic |

The following table summarizes the solubility behavior and dominant chemical species at various pH levels.

| pH Range | Solubility Behavior | Dominant Species and Processes |

| < 3.5 | Higher Solubility. Pure ferric phosphate precipitates in this range. | Soluble iron-phosphate complexes (e.g., FeHPO₄⁺, FeH₂PO₄²⁺) can form. The solid phase is primarily FePO₄. |

| 3.5 - 4.5 | Transitional. Solubility decreases. | A mixture of ferric phosphate (FePO₄) and ferric hydroxide (B78521) (Fe(OH)₃) precipitates. |

| > 4.5 | Very Low Solubility. | Ferric hydroxide (Fe(OH)₃) is the predominant precipitate. Phosphate is removed from the solution primarily through co-precipitation with and adsorption onto ferric hydroxide flocs. |

| Neutral (~7) | Extremely Insoluble. | Dominated by ferric hydroxide precipitation and phosphate adsorption. |

Experimental Protocols

Determining the solubility of ferric phosphate involves carefully controlled experiments. Below are outlines of common methodologies.

Precipitation and Dissolution Studies

This method is used to determine the solubility product and observe the effect of pH on precipitation.

-

Solution Preparation: Prepare stock solutions of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or Na₂HPO₄) of known concentrations.

-

pH Adjustment: Mix the iron and phosphate solutions. Slowly titrate the mixture with an acid (e.g., HCl) or a base (e.g., NaOH) to achieve and maintain a target pH. A pH-stat apparatus is ideal for this purpose.

-

Equilibration: Stir the solution at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the system reaches equilibrium between the solid precipitate and the aqueous phase.

-

Phase Separation: Separate the solid precipitate from the supernatant by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Analysis: Measure the concentration of dissolved iron and phosphate in the filtered supernatant using analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy or colorimetric methods.

-

Calculation: Use the measured equilibrium concentrations of Fe³⁺ and PO₄³⁻, along with appropriate activity corrections and consideration of ionic speciation at that pH, to calculate the solubility product (Ksp).

Method for Differentiating Amorphous and Crystalline FePO₄

This protocol allows for the selective measurement of the more bioavailable amorphous ferric phosphate.

-

Sample Preparation: Weigh a known amount of the ferric phosphate sample or the matrix containing it (e.g., a food or drug formulation).

-

Selective Extraction:

-

For salt mixtures: Extract the sample with a citrate (B86180) solution.

-

For prepared diets/formulations: Extract the sample with a tartrate solution.

-

These solutions are chosen because they selectively dissolve amorphous FePO₄ while leaving the crystalline form largely undissolved.

-

-

Extraction Conditions: Agitate the sample in the extraction solution for a defined period under controlled temperature.

-

Separation and Analysis: Filter the mixture to remove any undissolved solids. Determine the iron concentration in the filtrate using a colorimetric assay (e.g., ferrozine-based method) or atomic absorption spectroscopy.

-

Quantification: The amount of iron measured in the extract corresponds to the amount present as amorphous ferric phosphate in the original sample.

Visualization of pH-Dependent Solubility

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Relationship between pH and ferric phosphate solubility.

Caption: Workflow for solubility determination experiments.

References

An In-depth Technical Guide to Ferric Phosphate: CAS Numbers and Safety Data

This technical guide provides comprehensive information on the chemical identification and safety profile of ferric phosphate (B84403), tailored for researchers, scientists, and drug development professionals.

Chemical Identification

Ferric phosphate is an inorganic compound that can exist in various hydrated forms. The most common forms, along with their Chemical Abstracts Service (CAS) numbers, are detailed below.

| Chemical Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ferric phosphate (anhydrous) | Iron(III) phosphate, Ferric orthophosphate | 10045-86-0[1][2][3] | FePO₄ | 150.82[1] |

| Ferric phosphate dihydrate | Iron(III) phosphate dihydrate | 13463-10-0[3] | FePO₄·2H₂O | 186.85 |

| Ferric phosphate tetrahydrate | Iron(III) phosphate tetrahydrate | 31096-47-6 | FePO₄·4H₂O | 222.88 |

Safety Data

The safety profile of ferric phosphate can vary slightly depending on its hydration state and the specific data source. The following tables summarize the key physical, chemical, and toxicological properties based on available safety data sheets (SDS).

Physical and Chemical Properties

| Property | Anhydrous Ferric Phosphate | Ferric Phosphate Dihydrate | Ferric Phosphate Tetrahydrate |

| Appearance | Yellowish-white to buff-colored powder | Yellow-brown solid | Yellow-white powder |

| Odor | Odorless | Not specified | Not specified |

| Melting Point | >450 °C (>842 °F) | 250 °C (decomposes) | Not available |

| Boiling Point | Not available | Not available | 158°C at 760 mmHg |

| Solubility in Water | Insoluble | 0.642 g/100 mL (100 °C) | Insoluble |

| Density | 2.87 g/cm³ | 2.87 g/cm³ (20 °C) | Not available |

Toxicological Data and Hazard Information

The toxicological data for ferric phosphate is not extensively detailed in all sources, with some safety data sheets stating that the toxicological properties have not been thoroughly investigated. However, based on available information, it is generally considered to have low toxicity.

| Hazard Classification | Details |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Acute Toxicity | Considered to have very low toxicity when ingested. However, excessive consumption can lead to stomach upset. |

| Skin Corrosion/Irritation | May cause slight skin irritation. |

| Eye Damage/Irritation | May cause slight eye irritation. |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC. |

Experimental Protocols: Safe Handling and Emergency Procedures

Handling and Storage

Handling:

-

Ventilation: Use in a well-ventilated area. If dust is generated, use local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Wear impervious gloves.

-

Body Protection: Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill Response:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Handling section). Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the affected area with soap and water.

Visualizations

GHS Hazard Classification of Ferric Phosphate

The following diagram illustrates the Globally Harmonized System (GHS) hazard classifications associated with ferric phosphate.

Caption: GHS Hazard Statements for Ferric Phosphate.

Workflow for Ferric Phosphate Spill Response

This diagram outlines the logical workflow for responding to a spill of ferric phosphate in a laboratory setting.

Caption: Ferric Phosphate Spill Response Workflow.

References

An In-depth Technical Guide to the Molecular Geometry of Iron(III) Phosphate (FePO4) Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of various iron(III) phosphate (B84403) (FePO4) polymorphs. Understanding the distinct crystal structures of these polymorphs is crucial for their application in diverse fields, including materials science, catalysis, and potentially as drug delivery vehicles or contrast agents. This document details the crystallographic parameters, coordination environments, and key bonding characteristics of the most common FePO4 polymorphs. Furthermore, it outlines detailed experimental protocols for their synthesis and characterization.

Core Crystallographic and Geometric Data